Benzyl 3-vinylazetidine-1-carboxylate

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Benzyl 3-vinylazetidine-1-carboxylate is a synthetic compound characterized by its azetidine ring structure, which is a four-membered nitrogen-containing heterocycle. The compound features a vinyl group and a benzyl substituent, contributing to its unique reactivity and potential applications in organic synthesis. Its molecular formula is , and it is recognized for its role in various

- Inverse-Electron-Demand Diels-Alder Reactions: This compound can undergo intramolecular Diels-Alder reactions, where the vinyl group acts as a diene, allowing for the formation of complex cyclic structures .

- Cross-Coupling Reactions: It can also be involved in iron-catalyzed cross-coupling reactions, where it reacts with various electrophiles to form substituted azetidines .

- Alkylation and Acylation: The presence of the nitrogen atom allows for alkylation and acylation reactions, further modifying the azetidine structure to enhance biological activity or alter physical properties.

- Antimicrobial Agents: Many azetidine-based compounds show activity against various bacterial strains.

- Anticancer Properties: Some derivatives have been explored for their ability to inhibit tumor growth through various mechanisms.

- Neuroprotective Effects: Certain azetidine compounds have been studied for their neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases.

The synthesis of Benzyl 3-vinylazetidine-1-carboxylate typically involves several key steps:

- Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving suitable precursors such as amino acids or other nitrogen-containing compounds.

- Vinylation: The introduction of the vinyl group can be performed via methods such as Wittig reactions or elimination reactions from halogenated precursors.

- Benzylation: The final step often involves the introduction of the benzyl group through nucleophilic substitution or coupling reactions.

Specific synthesis protocols may vary based on desired yields and purity levels, but these general steps outline the typical approach to creating this compound.

Benzyl 3-vinylazetidine-1-carboxylate finds applications in various fields:

- Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in pharmaceutical chemistry.

- Material Science: The compound may be explored for use in developing new materials with unique properties due to its structural characteristics.

- Biological Research: Its derivatives are often used in biological assays to evaluate their pharmacological effects.

Similar Compounds

Several compounds share structural similarities with Benzyl 3-vinylazetidine-1-carboxylate. Here are some notable examples:

| Compound Name | Structure Features | Notable Characteristics |

|---|---|---|

| Benzyl 3-aminoazetidine-1-carboxylate | Contains an amino group instead of a vinyl group | Potentially higher biological activity |

| Benzyl 3-iodoazetidine-1-carboxylate | Iodine substituent offers unique reactivity | Useful in cross-coupling reactions |

| Benzyl 3-oxoazetidine-1-carboxylate | Contains a carbonyl group | Enhanced reactivity in nucleophilic addition |

Uniqueness

Benzyl 3-vinylazetidine-1-carboxylate's uniqueness lies in its vinyl group, which provides distinct reactivity compared to other azetidine derivatives. This feature allows it to participate in specific chemical transformations that may not be possible with other substituents.

Molecular Architecture

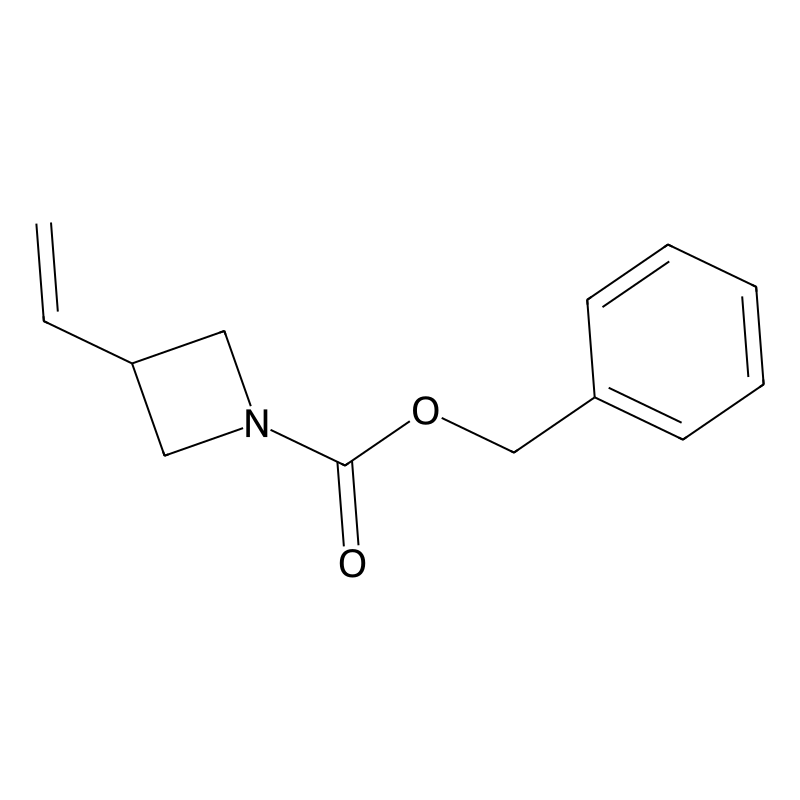

Benzyl 3-vinylazetidine-1-carboxylate features a 1-carboxylate benzyl ester group at position 1 and a vinyl (-CH=CH₂) substituent at position 3 of the azetidine ring (Figure 1). The molecular formula is C₁₁H₁₃NO₂, with a molar mass of 191.23 g/mol. Key structural attributes include:

- Azetidine core: A four-membered ring with three carbon atoms and one nitrogen atom, introducing significant ring strain (approximately 25–30 kcal/mol).

- Vinyl group: Provides a reactive site for cycloadditions, hydrogenations, or polymerizations.

- Benzyl ester: Enhances solubility in organic solvents and serves as a protecting group for the carboxylate functionality.

The IUPAC name, benzyl azetidine-3-carboxylate, reflects the substitution pattern, though the vinyl group’s presence necessitates specifying its position in practical syntheses.

Spectroscopic Properties

While experimental spectral data for this specific compound is limited in public databases, analogous azetidine derivatives exhibit characteristic signals: